![molecular formula C8H5F3N2O6S B12567029 2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene CAS No. 194222-87-2](/img/structure/B12567029.png)
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C7H3F3N2O6S It is characterized by the presence of two nitro groups and a trifluoromethanesulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 1-methyl-2,4-dinitrobenzene, followed by the reaction with trifluoromethanesulfonyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups can be displaced by nucleophiles under suitable conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: Amines are the major products.
Oxidation: Products vary based on the oxidizing agent and conditions.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism by which 2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro groups can participate in electron-withdrawing interactions, while the trifluoromethanesulfonyl group can enhance the compound’s reactivity and stability. These interactions can affect various molecular pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrotoluene: Similar in structure but lacks the trifluoromethanesulfonyl group.
1,2-Dinitro-4-(trifluoromethanesulfonyl)benzene: Similar but with different positions of the nitro groups.
2,5-Dinitrotoluene: Another isomer with different positions of the nitro groups.
Uniqueness
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring these characteristics .
Eigenschaften
CAS-Nummer |
194222-87-2 |
|---|---|
Molekularformel |
C8H5F3N2O6S |
Molekulargewicht |
314.20 g/mol |
IUPAC-Name |
2,4-dinitro-1-(trifluoromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H5F3N2O6S/c9-8(10,11)20(18,19)4-5-1-2-6(12(14)15)3-7(5)13(16)17/h1-3H,4H2 |
InChI-Schlüssel |
FVXLUBMVYZXHHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


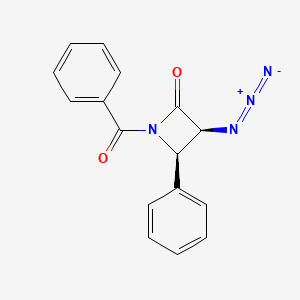
![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)

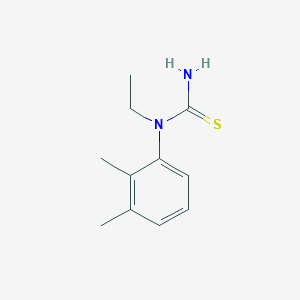



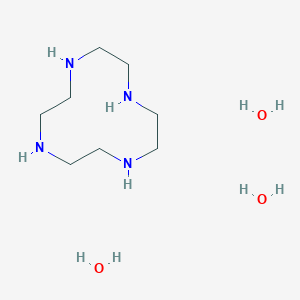
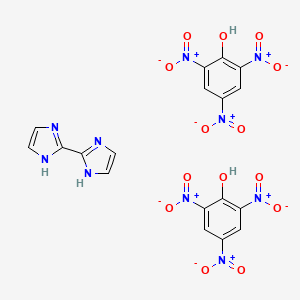
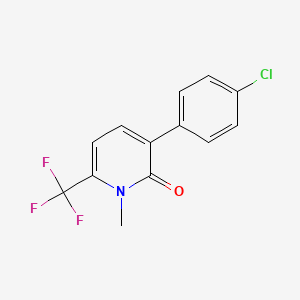
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)

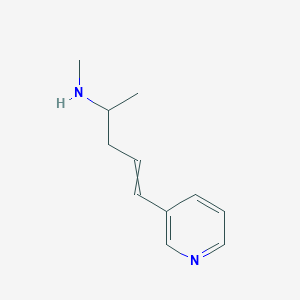
![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
